molecular formula C7H10N2O2 B2600097 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one CAS No. 1692817-87-0

4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one

Cat. No.: B2600097
CAS No.: 1692817-87-0
M. Wt: 154.169
InChI Key: DSSBTQQMCDOFFL-UHFFFAOYSA-N
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Description

4-Imino-1-oxa-3-azaspiro[44]nonan-2-one is a heterocyclic compound characterized by a spiro structure, which includes an oxazolidinone ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxirane derivative, followed by cyclization to form the spiro structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-1-oxa-3-azaspiro[4.4]nonan-2-one is unique due to its specific spiro structure and the presence of both imino and oxazolidinone functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-amino-1-oxa-3-azaspiro[4.4]non-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-5-7(3-1-2-4-7)11-6(10)9-5/h1-4H2,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSBTQQMCDOFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=NC(=O)O2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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